LogP 5.58 vs. LogP 2.00: A 3.5-Unit Hydrophobicity Advantage Over the Closest Phenyl Analog
The target compound exhibits a calculated LogP of 5.58 , while the direct structural comparator lacking only the para-phenoxy oxygen—2-(dimethylphenylsilyl)benzyl alcohol (CAS 853955-69-8)—registers a LogP of 2.00 . The 4-methoxy analog (CAS 944064-51-1) shows LogP 2.01 , and the 4-morpholinyl analog (CAS 1217863-17-6) shows LogP 2.63 , all dramatically lower. This 3.5-unit LogP differential corresponds to an approximately 3000-fold difference in octanol-water partition coefficient, fundamentally altering the compound's behavior in biphasic extractions, lipid membrane partitioning, and protein-binding assays.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 5.58 (Fluorochem product page, predicted value) |
| Comparator Or Baseline | 2-(Dimethylphenylsilyl)benzyl alcohol (CAS 853955-69-8): LogP 2.00 ; 2-[(4-Methoxyphenyl)dimethylsilyl]benzyl alcohol (CAS 944064-51-1): LogP 2.01 ; 2-(Dimethyl[4-(4-morpholinyl)phenyl]silyl)benzyl alcohol (CAS 1217863-17-6): LogP 2.63 |
| Quantified Difference | ΔLogP = +3.57 to +3.58 vs. phenyl and methoxy analogs; ΔLogP = +2.95 vs. morpholinyl analog |
| Conditions | Predicted/calculated values from supplier databases (method not specified); consistent across Chem960, Chemsrc, and Fluorochem. |
Why This Matters
A 3.5-unit LogP differential translates to radically different extraction efficiency, chromatographic retention, and biological compartment distribution—rendering the target compound suitable for hydrophobic environments where simpler analogs fail.
